CYP2D6 Inhibition: A Weaker Inhibitor Compared to the Gold Standard Quinidine
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide inhibits recombinant human CYP2D6 with an IC50 of 6.48 µM [1]. In contrast, quinidine, a potent reference CYP2D6 inhibitor, exhibits an IC50 of 0.06 µM under similar conditions [2]. This makes the target compound a significantly weaker inhibitor, a property that may be advantageous for experimental designs requiring only partial CYP2D6 blockade or aiming to avoid the strong inhibition associated with quinidine.
| Evidence Dimension | Inhibition of CYP2D6 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 6.48 µM |
| Comparator Or Baseline | Quinidine IC50 = 0.06 µM |
| Quantified Difference | ~108-fold less potent |
| Conditions | Recombinant human CYP2D6 expressed in insect cell microsomes, using AMMC as substrate (for target). Literature IC50 for quinidine on CYP2D6. |
Why This Matters
For researchers studying drug metabolism, a weaker CYP2D6 inhibitor provides a tool for graded pathway modulation, avoiding the complete pathway shutdown caused by potent inhibitors like quinidine.
- [1] BindingDB. Entry BDBM50449941 (CHEMBL4161949): Inhibition of recombinant human CYP2D6. View Source
- [2] Nature (2014). Table 2: Inhibition of CYP2D6*1 and *10 isoforms by several compounds. Quinidine IC50 = 0.06±0.02 µM. View Source
